molecular formula C22H20FN5O3 B2887341 7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1421491-50-0

7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2887341
CAS No.: 1421491-50-0
M. Wt: 421.432
InChI Key: ZRELKRSVLMJSHL-UHFFFAOYSA-N
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Description

7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimido[4,5-d]pyrimidines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimido[4,5-d]pyrimidine Core: This step often involves the condensation of appropriate amines with barbituric acid derivatives under controlled conditions.

    Introduction of the Ethoxybenzyl Group: This can be achieved through nucleophilic substitution reactions where the ethoxybenzyl group is introduced using suitable alkylating agents.

    Introduction of the Fluorobenzyl Group: Similar to the ethoxybenzyl group, the fluorobenzyl group can be introduced via nucleophilic substitution or other suitable organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl and fluorobenzyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrimido[4,5-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted pyrimido[4,5-d]pyrimidines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds of this class are investigated for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. The presence of fluorine and ethoxy groups can enhance biological activity and specificity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 7-((2-methoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
  • 7-((2-ethoxybenzyl)amino)-3-(2-chlorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
  • 7-((2-ethoxybenzyl)amino)-3-(2-bromobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

The unique combination of ethoxybenzyl and fluorobenzyl groups in 7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione distinguishes it from similar compounds

Properties

IUPAC Name

2-[(2-ethoxyphenyl)methylamino]-6-[(2-fluorophenyl)methyl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-2-31-18-10-6-4-7-14(18)11-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)13-15-8-3-5-9-17(15)23/h3-10,12H,2,11,13H2,1H3,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRELKRSVLMJSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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